molecular formula C19H16N2O5 B1679584 Roxadustat CAS No. 808118-40-3

Roxadustat

Cat. No.: B1679584
CAS No.: 808118-40-3
M. Wt: 352.3 g/mol
InChI Key: YOZBGTLTNGAVFU-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

Roxadustat primarily targets Hypoxia-Inducible Factor Prolyl Hydroxylase (HIF-PH) enzymes . These enzymes play a crucial role in regulating the body’s response to low oxygen levels .

Mode of Action

This compound is a reversible and potent inhibitor of HIF-PHD enzymes . Its inhibition of HIF-PHD leads to the accumulation of functional Hypoxia-Inducible Factor (HIF), which is a transcription factor that stimulates red blood cell production in response to low oxygen levels . This compound increases HIF transcriptional activity by stabilizing HIF-α subunits . The increased transcriptional activity promotes erythropoiesis by activating related enzymes and receptors, including erythropoietin (EPO) and iron-related enzymes and receptors .

Biochemical Pathways

This compound affects multiple biochemical pathways. It increases HIF-1α expression acutely at 24 h, followed by a gradual reduction of HIF-1α expression to levels significantly below that of the hypoxia group by 72 h . This compound can also inhibit hypoxia-induced increased expression of CTGF, TGF-β1, p-Smad3, α-SMA, collagen I, and HIF-1α . Moreover, it has been found to ameliorate peritoneal fibrosis through the TGF-β/Smad pathway .

Pharmacokinetics

The pharmacokinetics of this compound are well characterized. It has an apparent volume of distribution after oral administration of 22–57 L, apparent clearance of 1.2–2.65 L/h, and renal clearance of 0.030–0.026 L/h in healthy volunteers . The elimination half-life is 9.6–16 h . Plasma binding is 99%, and the fraction eliminated by hemodialysis is 2.34% . These properties impact the bioavailability of this compound and its effectiveness in treating anemia associated with chronic kidney disease.

Result of Action

This compound dose-dependently improves iron bioavailability, increases hemoglobin production, and increases red blood cell mass in patients with anemia . It has a comparable efficacy to erythropoietin-stimulating agents in achieving hemoglobin response . This compound also reduces cholesterol levels from baseline, regardless of the use of statins or other lipid-lowering agents .

Action Environment

The action of this compound is influenced by environmental factors such as oxygen levels. As a HIF-PH inhibitor, this compound activates the body’s natural response to reduced oxygen levels in the blood . This makes it particularly effective in conditions of hypoxia, where oxygen levels are low.

Biochemical Analysis

Biochemical Properties

Roxadustat works by reducing the breakdown of the hypoxia-inducible factor (HIF), a transcription factor that stimulates red blood cell production in response to low oxygen levels . It stabilizes HIF-2 and induces the production of erythropoietin (EPO), a hormone that regulates the formation of red blood cells .

Cellular Effects

This compound has been shown to have various effects on cells. It can promote tubular cell regeneration, facilitate structural integrity, and restore the function-related proteins in renal tissue . It also has the potential to modify membrane ionic currents in pituitary tumor cells and cardiac H9c2 cells .

Molecular Mechanism

This compound exerts its effects at the molecular level by inhibiting prolyl hydroxylase and von Hippel-Lindau (VHL)-mediated degradation of HIF-α . This leads to increased hypoxic signaling and promotion of HIF-induced EPO expression in the kidneys and liver .

Temporal Effects in Laboratory Settings

This compound has shown to have long-lasting effects in laboratory settings. For instance, it has been observed to improve renal dysfunction and histopathological damage on the 7th day after administration in a folic acid-induced renal damage model .

Dosage Effects in Animal Models

The effects of this compound have been studied in various animal models. For instance, both pre-treatment and post-treatment with this compound have been shown to improve survival rates in mice induced with sepsis . The protective effect was better in animals that received pre-treatment .

Metabolic Pathways

This compound is involved in the regulation of erythropoiesis via HIF stabilization . It increases endogenous EPO, improves iron regulation, and reduces hepcidin, a key regulator of iron metabolism .

Transport and Distribution

While specific transporters or binding proteins for this compound have not been explicitly mentioned in the literature, it is known that this compound is an orally administered drug , suggesting that it is absorbed through the gastrointestinal tract and distributed throughout the body.

Subcellular Localization

Given its mechanism of action, it can be inferred that this compound likely interacts with cellular enzymes such as prolyl hydroxylase, which are located in the cytoplasm .

Preparation Methods

The preparation of Roxadustat involves several synthetic routes and reaction conditions. The compound is synthesized from tyrosine through a series of reactions including esterification, etherification, cyclization, dehydrogenation, oxidative rearrangement, and acylation . Industrial production methods typically involve optimizing these reactions to achieve high yield and purity.

Chemical Reactions Analysis

Roxadustat undergoes various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens or nucleophiles.

The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

Roxadustat has a wide range of scientific research applications:

Properties

IUPAC Name

2-[(4-hydroxy-1-methyl-7-phenoxyisoquinoline-3-carbonyl)amino]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16N2O5/c1-11-15-9-13(26-12-5-3-2-4-6-12)7-8-14(15)18(24)17(21-11)19(25)20-10-16(22)23/h2-9,24H,10H2,1H3,(H,20,25)(H,22,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YOZBGTLTNGAVFU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C=C(C=CC2=C(C(=N1)C(=O)NCC(=O)O)O)OC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60230644
Record name FG-4592
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Molecular Weight

352.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

<1 mg/mL
Record name Roxadustat
Source DrugBank
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Mechanism of Action

Anemia is a common complication of chronic kidney disease that may be caused by reduced production of renal erythropoietin (EPO), functional iron deficiency due to increased levels of hepcidin, blood loss, reduced erythrocyte survival duration, and inflammation. Hypoxia-inducible factor (HIF) is a transcription factor that induces several target oxygen-sensitive genes in response to low oxygen levels in the cellular environment, or hypoxia. Target genes are involved in erythropoiesis, such as those for EPO, EPO receptor, proteins promoting iron absorption, iron transport, and haem synthesis. Activation of the HIF pathway is an important adaptive responsive to hypoxia to increase red blood cell production. HIF is heterodimeric and contains an oxygen-regulated α-subunit. The α-subunit houses an oxygen-dependent degradation (ODD) domain that is regulated and hydroxylated by HIF-prolyl hydroxylase (HIF-PHD) enzymes under normoxic cellular conditions. HIF-PHD enzymes play a crucial role in maintaining a balance between oxygen availability and HIF activity. Roxadustat is a reversible and potent inhibitor of HIF-PHD enzymes: inhibition of HIF-PHD leads to the accumulation of functional HIF, an increase in plasma endogenous EPO production, enhanced erythropoiesis, and indirect suppression of hepcidin, which is an iron regulator protein that is increased during inflammation in chronic kidney disease. Roxadustat can also regulate iron transporter proteins and regulates iron metabolism by increasing serum transferrin, intestinal iron absorption and the release of stored iron in patients with anemia associated with dialysis-dependent or dialysis-independent CKD. Overall, roxadustat improves iron bioavailability, increases Hb production, and increases red cell mass.
Record name Roxadustat
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CAS No.

808118-40-3
Record name FG 4592
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Record name Roxadustat [USAN:INN]
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Record name Roxadustat
Source DrugBank
URL https://www.drugbank.ca/drugs/DB04847
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
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Record name FG-4592
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Record name N-[(4-Hydroxy-1-methyl-7-phenoxy-3-isoquinolinyl)carbonyl]glycine
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Record name ROXADUSTAT
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Synthesis routes and methods

Procedure details

A pressure flask was charged with 3e (30.92 g), glycine (22.52 g), methanol (155 mL), sodium methoxide solution (64.81 g) and sealed (as an alternative, sodium glycinate was used in place of glycine and sodium methoxide). The reaction was heated to about 110° C. until reaction was complete. The mixture was cooled, filtered, washed with methanol, dried under vacuum, dissolved in water and washed with ethyl acetate. The ethyl acetate was removed and to the resulting aqueous layer an acetic acid (18.0 g) solution was added. The suspension was stirred at room temperature, filtered, and the solid washed with water (3×30 mL), cold acetone (5-10° C., 2×20 mL), and dried under vacuum to obtain 2-(4-hydroxy-1-methyl-7-phenoxyisoquinoline-3-carboxamido)acetic acid (Yield: 86.1%, HPLC: 99.8%).
Name
Quantity
30.92 g
Type
reactant
Reaction Step One
Quantity
22.52 g
Type
reactant
Reaction Step One
Name
sodium methoxide
Quantity
64.81 g
Type
reactant
Reaction Step One
Quantity
155 mL
Type
solvent
Reaction Step One
Name
sodium glycinate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
sodium methoxide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

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